molecular formula C16H17NOS B13997515 (5-Phenylthiophen-2-yl)(piperidin-1-yl)methanone CAS No. 62404-17-5

(5-Phenylthiophen-2-yl)(piperidin-1-yl)methanone

Cat. No.: B13997515
CAS No.: 62404-17-5
M. Wt: 271.4 g/mol
InChI Key: FSIWHZKYZKSONT-UHFFFAOYSA-N
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Description

(5-Phenylthiophen-2-yl)(piperidin-1-yl)methanone is an organic compound that features a thiophene ring substituted with a phenyl group and a piperidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylthiophen-2-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-phenylthiophene-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Phenylthiophen-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(5-Phenylthiophen-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Phenylthiophen-2-yl)(piperidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring may play a role in binding to biological targets, while the thiophene and phenyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    (5-Phenylthiophen-2-yl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.

    (5-Phenylthiophen-2-yl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(5-Phenylthiophen-2-yl)(piperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties.

Properties

CAS No.

62404-17-5

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

(5-phenylthiophen-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C16H17NOS/c18-16(17-11-5-2-6-12-17)15-10-9-14(19-15)13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2

InChI Key

FSIWHZKYZKSONT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC=CC=C3

Origin of Product

United States

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